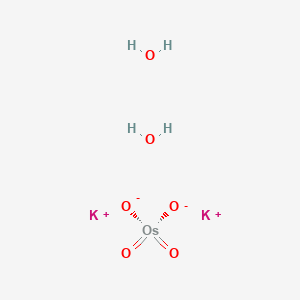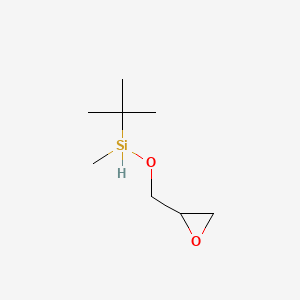![molecular formula C9H10F3NO2 B570758 (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1567908-96-6](/img/structure/B570758.png)
(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2. It is also known as “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” and has a molecular weight of 205.18 .
Synthesis Analysis
The synthesis of compounds similar to “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” has been reported. For instance, a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” can be represented by the InChI code: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a solid at room temperature . The compound has a density of 1.2774 g/mL at 25 °C .科学的研究の応用
Inhibition of Soluble Epoxide Hydrolase (sEH)
The synthesis of N,N’-disubstituted bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment has yielded promising inhibitors of human soluble epoxide hydrolase . These compounds act by forming additional hydrogen bonds in the enzyme’s active site. Notably, N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU) and (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) have shown potent inhibitory activity against sEH . Clinical trials for EC5026 are underway .
Biological Processes Related to Aging
N-[4-(Trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide (Compound A) may find utility in studying biological processes associated with aging . Its unique structure could provide insights into age-related mechanisms.
Insecticidal Properties
2-{2-(4-Cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide (Compound B, also known as metaflumizone) acts as an insecticide (zoocide) . It functions by blocking potential-dependent sodium channels in harmful insects and rodents .
Antitumor Activity
3-[(Quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (Compound C) exhibits antitumor activity by inhibiting tyrosine kinase . This property makes it relevant for cancer research.
Comparison with Adamantyl-Based Inhibitors
While over 100 N,N’-disubstituted ureas containing the 4-(trifluoromethoxy)phenyl fragment have been reported, the synthesis of bis-ureas with this fragment remains novel . Comparing the inhibitory effects of bis-ureas containing the 4-(trifluoromethoxy)phenyl group with those containing adamantyl fragments could yield valuable insights .
Other Potential Applications
Beyond the mentioned fields, further exploration is warranted. Researchers may investigate the compound’s interactions with other biological targets or its potential in materials science, catalysis, or drug delivery.
Safety and Hazards
将来の方向性
While specific future directions for “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” are not available, compounds containing a 4-(trifluoromethoxy)phenyl group have been studied for their potential use in various applications. For example, 4-(trifluoromethoxy)phenyl-containing polymers have been identified as promising anodic materials for electrochromic devices .
作用機序
Mode of Action
It is known that the trifluoromethoxy group in the molecule can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
The compound’s trifluoromethoxy group is known to participate in various organic synthesis reactions, including amination, aromatization, and fluorination . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 20518, a density of 1233, and a boiling point of 211℃ . These properties could influence its bioavailability and pharmacokinetics.
特性
IUPAC Name |
(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-ethyl-2-[(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B570675.png)




![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)